1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, known for its electron-withdrawing properties, and the diazepane ring, which is a seven-membered heterocyclic structure, contribute to its distinct chemical behavior and potential utility in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the thiolan-3-yl and 2-(trifluoromethyl)benzoyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents such as CF3SO2Na and catalysts like palladium(II) chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets through its trifluoromethyl and diazepane groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its nucleophilic trifluoromethylation properties.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVNLSIVHUHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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